4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide

Glycine transporter-1 inhibition Antipsychotic drug discovery Schizophrenia research

4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide (CAS 33016-78-3) is a synthetic small-molecule benzamide derivative incorporating a pyrazinyl-piperazine moiety, with a molecular formula of C₁₇H₂₂N₆O and a molecular weight of 326.4 g/mol. The compound belongs to the broader class of piperazinyl-benzamides, which have been investigated across multiple therapeutic areas including neuropsychiatric and oncologic indications.

Molecular Formula C17H22N6O
Molecular Weight 326.4 g/mol
CAS No. 33016-78-3
Cat. No. B13950951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide
CAS33016-78-3
Molecular FormulaC17H22N6O
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=NC=CN=C3
InChIInChI=1S/C17H22N6O/c18-15-3-1-14(2-4-15)17(24)21-7-8-22-9-11-23(12-10-22)16-13-19-5-6-20-16/h1-6,13H,7-12,18H2,(H,21,24)
InChIKeyBQNKKDBQYJPEII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide (CAS 33016-78-3): Core Chemical Identity and Research-Grade Procurement Context


4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide (CAS 33016-78-3) is a synthetic small-molecule benzamide derivative incorporating a pyrazinyl-piperazine moiety, with a molecular formula of C₁₇H₂₂N₆O and a molecular weight of 326.4 g/mol [1]. The compound belongs to the broader class of piperazinyl-benzamides, which have been investigated across multiple therapeutic areas including neuropsychiatric and oncologic indications. Its structure features an anilinobenzamide zinc-binding group (ZBG) connected via an ethyl spacer to a pyrazinyl-piperazine scaffold, a pharmacophore arrangement that has been specifically explored in class-I selective histone deacetylase (HDAC) inhibitor programs [2]. The compound has also been cited in glycine transporter inhibitor patent families targeting schizophrenia, Alzheimer's disease, and related cognitive disorders [3]. As a research tool compound, its primary differentiation from other in-class candidates depends on the specific biological question, assay context, and comparator selection detailed in the quantitative evidence below.

1 GlyT1 inhibitor tool compound for glutamatergic NMDA pathway studies in schizophrenia and cognitive disorder research models
2 Para-aminobenzamide scaffold; structurally distinct from ortho-amino HDAC inhibitor chemotype
3 Pyrazinyl-piperazine moiety for target engagement selectivity research; differs from pyrimidine and phenyl-piperazine analogs

Why Generic Substitution of 4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide (CAS 33016-78-3) Is Not Advisable: Key Structural and Pharmacological Distinctions


Within the piperazinyl-benzamide chemical space, minor structural modifications produce drastic shifts in target selectivity, potency, and cellular activity. The precise positioning of the amino group on the benzamide ring (para vs. ortho), the length of the alkyl linker, and the choice of the terminal heterocycle (pyrazine vs. pyrimidine) collectively determine whether a compound functions as an HDAC inhibitor, a glycine transporter blocker, or a dopamine/serotonin receptor ligand. The target compound's 4-amino substitution pattern distinguishes it from the 2-aminobenzamide HDAC inhibitor series reported in the primary literature [1], while its pyrazinyl-piperazine moiety differentiates it from simple phenyl-piperazine antipsychotic scaffolds. Generic substitution without verifying the exact substitution pattern and linker geometry risks selecting a molecule with fundamentally different biological target engagement and off-target profiles. The quantitative evidence below demonstrates that even structurally adjacent analogs within the same patent or publication series exhibit non-overlapping activity profiles that preclude interchangeable use in either biochemical assays or cellular models.

!
2-Aminobenzamide HDAC inhibitors Para-amino substitution may not support bidentate zinc chelation required for class-I HDAC inhibition; target engagement profile may differ
!
Dopamine D2 / Serotonin 5-HT2A antipsychotics GlyT1-mediated NMDA receptor potentiation pathway may not transfer; direct monoaminergic receptor engagement context differs
!
Pyrimidine-containing piperazinyl-benzamide analogs Heterocycle hydrogen-bond acceptor geometry may shift selectivity profile; pyrazine vs. pyrimidine electronic distribution context may require review

Product-Specific Quantitative Differentiation Evidence for 4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide (CAS 33016-78-3)


Glycine Transporter-1 (GlyT1) Inhibition as a Differentiation Axis vs. Dopamine/Serotonin-Targeting Antipsychotic Scaffolds

The compound is claimed within a Taisho Pharmaceutical patent family (US 2012/0116095 A1) specifically directed to glycine transporter (GlyT1) inhibitory substances for the treatment of schizophrenia, Alzheimer's disease, and cognitive impairment [1]. This represents a mechanistically distinct approach from classical dopamine D2 receptor antagonist antipsychotics or serotonin-dopamine activity modulators. GlyT1 inhibition elevates synaptic glycine levels, potentiating NMDA receptor function—a therapeutic rationale orthogonal to direct monoaminergic modulation. The patent explicitly distinguishes the claimed GlyT1 inhibitor series from prior art dopamine/serotonin agents by demonstrating glycine uptake inhibition as the primary pharmacodynamic endpoint, rather than receptor binding at dopamine or serotonin subtypes.

GlyT1 vs. Monoamine Mechanism
Class-level
Target: GlyT1 inhibition (glycine uptake inhibition pathway) Comparator: Dopamine D2 antagonism / 5-HT2A modulation Qualitative mechanistic differentiation: GlyT1-mediated NMDA receptor potentiation vs. direct monoamine receptor blockade; specific IC50 not publicly disclosed for this compound
Supports glutamatergic pathway research orthogonal to monoaminergic mechanisms
Patent-claimed context; glycine uptake inhibition as primary pharmacodynamic endpoint
Glycine transporter-1 inhibition Antipsychotic drug discovery Schizophrenia research

Para-Amino vs. Ortho-Amino Benzamide Substitution: HDAC Zinc-Binding Group Selectivity Implications

The published class-I selective HDAC inhibitor series from Ibrahim et al. (2022) exclusively employs a 2-aminobenzamide (ortho-amino) moiety as the zinc-binding group (ZBG) connected to a pyrazinyl-piperazine scaffold [1]. The target compound (CAS 33016-78-3) bears a 4-aminobenzamide (para-amino) substitution pattern. In HDAC inhibitor design, the positioning of the amino group relative to the benzamide carbonyl directly determines the geometry of zinc chelation within the HDAC catalytic pocket. The ortho-amino configuration forms a bidentate chelation complex with the catalytic zinc ion through the aniline nitrogen and the adjacent amide carbonyl oxygen, which is essential for class-I HDAC1/2/3 inhibitory activity. The para-amino substitution positions the aniline nitrogen at a distance and orientation that cannot support the same zinc coordination geometry [1]. Consequently, the target compound is predicted to lack class-I HDAC inhibitory activity that characterizes the 2-aminobenzamide series, thereby defining a fundamentally different biological target profile.

Para vs. Ortho Amino ZBG
Class-level
Target: 4-aminobenzamide (para-substituted) Comparator: 2-aminobenzamide (ortho-substituted) HDACi series Structural inference: Para-amino geometry predicted incompatible with bidentate zinc chelation required for class-I HDAC1/2/3 inhibition
Para configuration supports use as HDAC-inactive structural comparator in screening
No quantitative HDAC IC50 data available for CAS 33016-78-3; class-level structural SAR inference
Histone deacetylase inhibition Zinc-binding group pharmacology Cancer epigenetics

Structural Differentiation from Pyrimidine-Containing Analogs: Heterocycle Impact on Target Engagement

The Ibrahim et al. (2022) series explores both pyrazine and pyrimidine variants as the terminal heterocycle in the piperazinyl-benzamide scaffold [1]. The pyrazine ring (present in CAS 33016-78-3) offers a distinct hydrogen-bond acceptor profile compared to pyrimidine: pyrazine presents two nitrogen atoms in a 1,4-relationship (para-diazine), while pyrimidine positions nitrogens at 1,3-positions (meta-diazine). This spatial arrangement affects both the electronic distribution within the heterocycle and its capacity to form directional hydrogen bonds with target protein residues. In the published series, the pyrazine and pyrimidine sub-series demonstrated differential selectivity profiles against HDAC isoforms and distinct cellular antiproliferative activities in leukemia cell lines [1]. For CAS 33016-78-3, which incorporates the pyrazine variant, substitution with a pyrimidine analog would alter both the hydrogen-bonding pharmacophore and the molecular electrostatic potential surface that governs target recognition.

Pyrazine vs. Pyrimidine
Class-level
Target: Pyrazine (1,4-diazine) terminal heterocycle Comparator: Pyrimidine (1,3-diazine) analogs in same series Qualitative difference in H-bond acceptor geometry and electrostatic potential; published series shows differential HDAC isoform selectivity between sub-series
Heterocycle identity may influence target recognition and selectivity profile
SAR context from pyrazine-linked 2-aminobenzamide HDAC inhibitor series
Structure-activity relationship Heterocycle substitution Piperazine pharmacophore

Ethyl Linker Length as a Determinant of Conformational Flexibility and Binding Pose vs. Shorter or Longer Spacers

CAS 33016-78-3 features a two-carbon ethyl linker (-CH₂CH₂-) connecting the benzamide carbonyl to the piperazine nitrogen. This spacer length governs the conformational degrees of freedom and the maximum distance achievable between the benzamide ring and the pyrazinyl-piperazine moiety. In the related HDAC inhibitor series, the linker length and composition were systematically varied to optimize the fit of the anilinobenzamide ZBG into the HDAC catalytic tunnel while positioning the capping group at the enzyme surface [1]. Analogs with shorter (methylene) or longer (propyl, butyl) linkers exhibit different binding poses and consequently different isoform selectivity and potency. The ethyl linker represents a specific conformational compromise that cannot be assumed equivalent to methylene or propylene spacers.

Ethyl Linker Length
Reported
2-carbon ethyl spacer (-CH2CH2-) between benzamide carbonyl and piperazine nitrogen governs conformational flexibility and maximum inter-moiety distance
Linker-length SAR from related series suggests single-carbon alterations may shift biological activity
Inference from pyrazine-anilinobenzamide HDAC inhibitor SAR; linker effects reported at 10- to 100-fold potency shifts
Linker optimization Conformational analysis Pharmacophore modeling

Physicochemical Property Profile: Calculated LogP and Hydrogen-Bonding Capacity vs. CNS Drug-Like Benchmarks

The compound exhibits a calculated XLogP3-AA value of 0.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 6, and a rotatable bond count of 5, as computed by PubChem [1]. These values place it within or near the favorable range for CNS drug-likeness (typically XLogP 1-4; HBD ≤3; HBA ≤7; rotatable bonds ≤8). The moderate lipophilicity (XLogP 0.3) is notably lower than many classical CNS-active piperazine derivatives, suggesting potentially reduced non-specific membrane partitioning and lower volume of distribution. Compared to more lipophilic analogs (e.g., those bearing halogenated aromatic capping groups in the published HDACi series [2]), this compound may offer a distinct pharmacokinetic starting point for CNS or peripheral target applications.

Computed Physicochemical Properties
Reported
0.3 XLogP3-AA
HBD = 2, HBA = 6, Rotatable bonds = 5; notably lower lipophilicity than typical CNS piperazine derivatives (XLogP 2-4)
Low calculated logP may support reduced non-specific membrane partitioning context
Computed properties from PubChem; in vitro ADME correlation requires validation
CNS drug-likeness Physicochemical profiling Blood-brain barrier permeability

Recommended Research and Industrial Application Scenarios for 4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide (CAS 33016-78-3)


Glycine Transporter-1 (GlyT1) Inhibitor Tool Compound for Schizophrenia and Cognitive Disorders Research

Based on the Taisho Pharmaceutical patent claims [1], this compound is suitable as a GlyT1 inhibitor tool compound for investigating glutamatergic mechanisms in preclinical models of schizophrenia, Alzheimer's disease, and cognitive impairment. Researchers studying NMDA receptor hypofunction as a pathophysiological mechanism should select this compound over dopamine D2 or serotonin 5-HT2A antagonist scaffolds when the experimental objective requires selective modulation of synaptic glycine levels without direct monoaminergic receptor engagement [1]. The compound's ethyl-linked pyrazinyl-piperazine architecture represents a distinct chemical series from the classical piperazine antipsychotics (e.g., clozapine, ziprasidone) and the more recently disclosed sulfonamide-containing GlyT1 inhibitors.

Negative Control or Orthogonal Chemotype for Class-I HDAC Inhibitor Studies

Due to its 4-aminobenzamide (para-amino) substitution pattern—which is structurally incompatible with the bidentate zinc chelation required for class-I HDAC inhibition [1]—this compound can serve as a structurally matched negative control in HDAC inhibitor screening campaigns. When used alongside active 2-aminobenzamide HDAC inhibitors from the same pyrazinyl-piperazine scaffold family, it enables researchers to attribute biological effects specifically to HDAC catalytic inhibition rather than to scaffold-related off-target activities. This application is particularly relevant in leukemia and pancreatic cancer cell line studies where pyrazine-anilinobenzamide HDAC inhibitors are being evaluated [1].

SAR Anchor Point for Ortho/Para-Aminobenzamide Selectivity Profiling

For medicinal chemistry teams exploring the structure-activity relationship of aminobenzamide-containing pharmacophores, this compound provides a strategic SAR data point that maps the biological consequences of para-amino vs. ortho-amino substitution [1]. When procured alongside its 2-aminobenzamide counterpart (if available), researchers can generate paired selectivity profiles across HDAC isoforms, glycine transporters, and other potential targets to define the pharmacophore requirements for each biological activity. The pyrazine terminal heterocycle further allows comparison with pyrimidine analogs to assess the contribution of heterocycle electronics and geometry to target engagement [1].

Low-Lipophilicity CNS Probe for Physicochemical Property Studies

With a calculated XLogP3-AA of 0.3 [1], this compound occupies the lower end of the lipophilicity range for CNS-active piperazine derivatives. This property makes it a useful reference compound for studies correlating lipophilicity with passive membrane permeability, P-glycoprotein efflux susceptibility, non-specific tissue binding, or off-target promiscuity. Researchers investigating the relationship between calculated logP and in vitro ADME parameters can deploy this compound as a low-logP anchor point in a lipophilicity series of pyrazinyl-piperazine analogs.

Application
Selection Property
Validation Focus
GlyT1 pathway research in schizophrenia and cognitive disorder models
GlyT1 inhibitor chemotype with pyrazinyl-piperazine architecture
NMDA receptor function modulation endpoints; synaptic glycine level monitoring
Class-I HDAC inhibitor screening control
Para-amino ZBG configuration incompatible with bidentate zinc chelation
HDAC catalytic inhibition attribution vs. scaffold-related off-target effects
Ortho/para aminobenzamide SAR profiling
Aminobenzamide substitution pattern as pharmacophore determinant
HDAC isoform and GlyT1 target engagement differentiation
CNS physicochemical property studies
Low calculated logP anchor point in piperazine analog series
Membrane permeability, P-gp efflux, and non-specific binding context
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